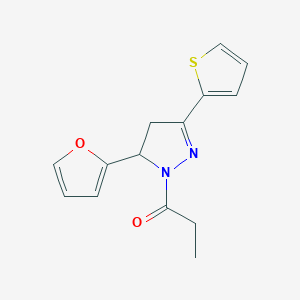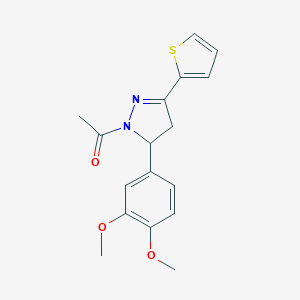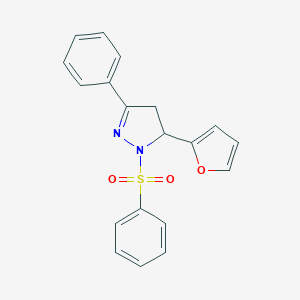
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one, also known as MPTOE, is a chemical compound that has been widely used in scientific research for its unique properties. It is a benzoxazole derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of biomedicine. In
作用機序
The mechanism of action of 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one is based on its unique structure, which allows it to interact with biomolecules such as proteins and nucleic acids. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one contains a benzoxazole moiety that can form hydrogen bonds with amino acid residues in proteins and a tolyloxyethyl group that can interact with the hydrophobic regions of proteins. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can also intercalate into the DNA double helix and disrupt its structure, leading to DNA damage and cell death. In addition, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can generate ROS upon irradiation with light, which can induce oxidative stress and cell death.
Biochemical and Physiological Effects:
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to have various biochemical and physiological effects, depending on its concentration and exposure time. At low concentrations, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can act as a fluorescent probe and selectively bind to biomolecules such as proteins and nucleic acids. At higher concentrations, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can induce cell death and apoptosis by disrupting the DNA structure and generating ROS. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may be useful for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has several advantages for lab experiments, including its high sensitivity and selectivity towards biomolecules, its ability to generate ROS upon irradiation with light, and its potential applications in the field of optoelectronics. However, 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one also has some limitations, such as its potential toxicity at high concentrations, its dependence on light for its mechanism of action, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one, including the development of new synthesis methods with improved yield and purity, the optimization of its properties for specific applications such as PDT and OLEDs, and the exploration of its potential therapeutic applications for various diseases. In addition, the study of 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one's mechanism of action and its interactions with biomolecules can provide valuable insights into the fundamental principles of biochemistry and biophysics.
合成法
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can be synthesized through various methods, including the reaction of 2-p-tolyloxyethylamine with 5-methyl-2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 2-p-tolyloxyethylamine with 5-methylsalicylic acid in the presence of a coupling agent such as DCC and DMAP. The yield of 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one can be improved by using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and by optimizing the reaction conditions such as the reaction temperature and time.
科学的研究の応用
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has been widely used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. It has been shown to exhibit high sensitivity and selectivity towards these biomolecules and can be used for imaging and quantification in vitro and in vivo. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer and other diseases. It has been shown to generate reactive oxygen species (ROS) upon irradiation with light, which can induce cell death and tumor regression. 5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been studied for its potential applications in the field of optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
特性
IUPAC Name |
5-methyl-3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-3-6-14(7-4-12)20-10-9-18-15-11-13(2)5-8-16(15)21-17(18)19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCJFCMWJRYREX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796310 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-3-(2-p-tolyloxy-ethyl)-3H-benzooxazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B488501.png)
![N-[2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B488504.png)
![2-Chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B488515.png)
![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)
![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)







